

A Technical Guide to the Molecular Weight of Caspofungin-d4 Acetate

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Compound of Interest

Compound Name: Caspofungin-d4

Cat. No.: B15557488

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of **Caspofungin-d4** acetate, a deuterated analog of the antifungal drug Caspofungin acetate. This information is critical for a variety of research and development applications, including pharmacokinetic studies, bioanalytical method development, and metabolic profiling.

Understanding the Components

Caspofungin-d4 acetate is a salt composed of the deuterated Caspofungin molecule and two acetate molecules. To accurately determine its molecular weight, it is essential to first understand the molecular composition and weight of its constituent parts.

- **Caspofungin:** An antifungal lipopeptide that inhibits the synthesis of β -(1,3)-D-glucan, a critical component of the fungal cell wall.
- **Caspofungin-d4:** A stable isotope-labeled version of Caspofungin where four hydrogen atoms have been replaced by deuterium atoms. This labeling is often utilized in mass spectrometry-based bioanalysis to serve as an internal standard.
- **Acetate:** The salt form, which improves the solubility and stability of the drug. Caspofungin is formulated as a diacetate salt, meaning two acetate molecules are associated with each Caspofungin molecule.

Molecular Weight Determination

The molecular weight of **Caspofungin-d4** acetate is the sum of the molecular weight of the **Caspofungin-d4** base molecule and the two acetate molecules.

Data Summary

The table below summarizes the molecular formulas and weights of Caspofungin, its deuterated analog, and the resulting acetate salts.

| Compound | Molecular Formula | Molecular Weight (g/mol) |
|----------------------------|---|--|
| Caspofungin (free base) | $C_{52}H_{88}N_{10}O_{15}$ [1] | 1093.32 [1] |
| Acetic Acid | $C_2H_4O_2$ [1] | 60.05 [1] |
| Caspofungin Acetate | $C_{52}H_{88}N_{10}O_{15} \cdot 2C_2H_4O_2$ [2] [3] | 1213.42 [2] [3] [4] |
| Caspofungin-d4 (free base) | $C_{52}H_{84}D_4N_{10}O_{15}$ [5] | 1097.36 [5] |
| Caspofungin-d4 Acetate | $C_{52}H_{84}D_4N_{10}O_{15} \cdot 2C_2H_4O_2$ [6] [7] | 1217.44 - 1217.5 [6] [7] [8] [9] |

Note: Minor variations in molecular weight can be attributed to different calculation methods and the use of average vs. monoisotopic masses.

Experimental Protocols

The determination of the molecular weight of **Caspofungin-d4** acetate is typically performed using high-resolution mass spectrometry (HRMS).

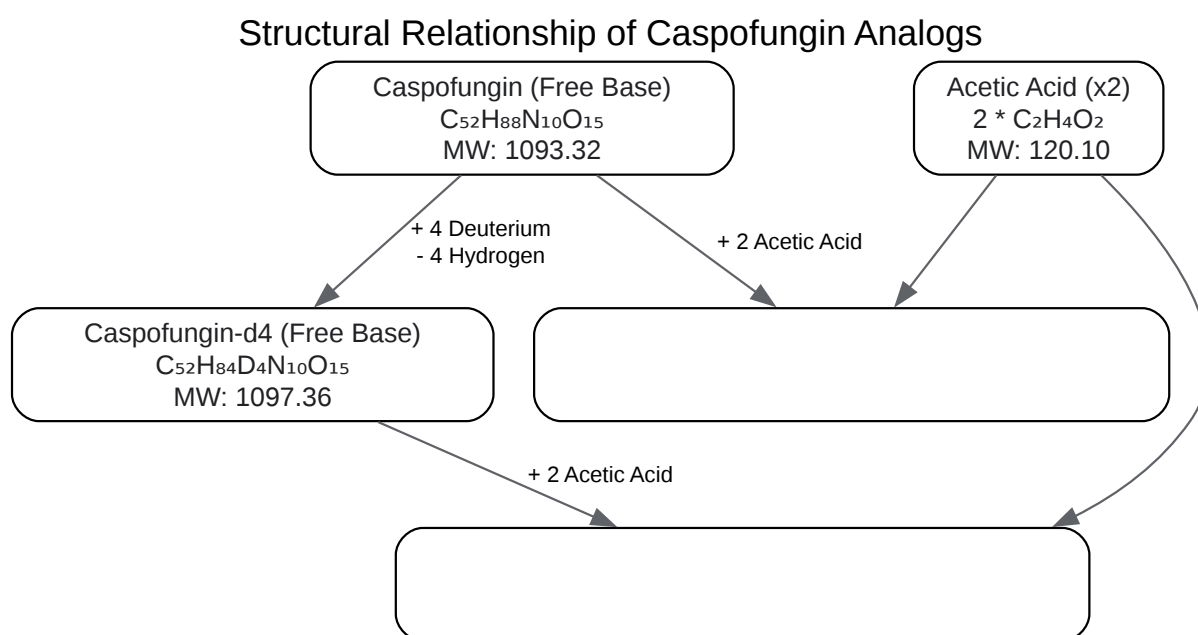
Methodology for High-Resolution Mass Spectrometry:

- **Sample Preparation:** A dilute solution of **Caspofungin-d4** acetate is prepared in a suitable solvent, such as a mixture of methanol and water.
- **Infusion:** The sample is directly infused into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.

- **Ionization:** In the ESI source, a high voltage is applied to the sample, causing the formation of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, typically protonated species such as $[M+H]^+$ or $[M+2H]^{2+}$.
- **Mass Analysis:** The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy.
- **Data Analysis:** The resulting mass spectrum will show peaks corresponding to the different charged species of **Caspofungin-d4** acetate. By analyzing the m/z values of these peaks and knowing the charge state, the neutral molecular weight of the compound can be accurately calculated.

Structural Relationships

The following diagram illustrates the relationship between the core Caspofungin molecule, its deuterated form, and the final acetate salt.



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References

- 1. GSRS [precision.fda.gov]
- 2. Caspofungin Acetate | CAS 179463-17-3 | LGC Standards [lgcstandards.com]
- 3. goldbio.com [goldbio.com]
- 4. Caspofungin Acetate | Antibiotic | Antifungal | TargetMol [targetmol.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Caspofungin-d4 (acetate) | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. Caspofungin Acetate-d4 | CAS | LGC Standards [lgcstandards.com]
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